

Application Notes and Protocols: K-Ar Dating of Hypogene Alunite

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Compound of Interest

Compound Name: Alunite

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Introduction

Potassium-Argon (K-Ar) dating is a radiometric dating method used in geochronology to determine the age of rocks and minerals. This technique is particularly valuable for dating potassium-bearing minerals such as hypogene **alunite** $[\text{KAl}_3(\text{SO}_4)_2(\text{OH})_6]$, which is often associated with hydrothermal ore deposits and volcanic alteration. The method is based on the radioactive decay of potassium-40 (^{40}K) to argon-40 (^{40}Ar). By measuring the ratio of the parent isotope (^{40}K) to the daughter isotope (^{40}Ar) that has accumulated within the mineral's crystal lattice since its formation, the time of crystallization can be calculated.^{[1][2]} This protocol provides a detailed, step-by-step guide to the K-Ar dating of hypogene **alunite**.

Principle of the Method

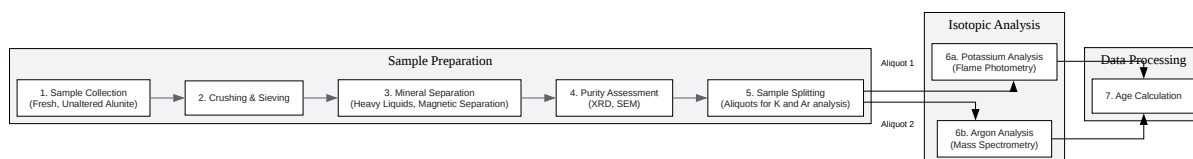
The K-Ar dating method relies on several key principles and assumptions:

- **Radioactive Decay:** A naturally occurring isotope of potassium, ^{40}K , decays via a branched process to ^{40}Ca (approximately 89.5%) and ^{40}Ar (approximately 10.5%).^[3] The decay to ^{40}Ar occurs through electron capture.^{[4][5]}
- **Closed System:** It is assumed that the **alunite** sample has remained a closed system since its formation, meaning there has been no loss or gain of either potassium or argon.^{[3][6]}

- Initial Argon: It is assumed that no non-atmospheric ^{40}Ar was incorporated into the mineral during its crystallization.[3][5] Any atmospheric argon that may be present can be corrected for by measuring the amount of ^{36}Ar , as the $^{40}\text{Ar}/^{36}\text{Ar}$ ratio in the atmosphere is constant (approximately 298.5).[4]
- Known Constants: The decay constants for ^{40}K are well-established, and the isotopic abundance of ^{40}K in total potassium is constant.[3][4][5][7]

Experimental Workflow

The overall experimental workflow for K-Ar dating of hypogene **alunite** is depicted in the following diagram.



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Figure 1: Experimental workflow for K-Ar dating of hypogene **alunite**.

Detailed Experimental Protocols

Sample Preparation

The quality of the **alunite** separate is critical for obtaining a reliable K-Ar age. The goal is to obtain a pure mineral concentrate, free from any potassium-bearing contaminants or older inherited minerals.

1.1. Sample Selection and Crushing:

- Select fresh, unaltered rock samples containing hypogene **alunite**. Hypogene **alunite** typically forms tabular or bladed crystals. Avoid samples showing signs of weathering or supergene alteration.
- Crush the sample using a jaw crusher and/or a disc mill.
- Sieve the crushed material to a specific grain size fraction (e.g., 100–200 µm) to liberate individual **alunite** crystals.[8]

1.2. Mineral Separation:

- Initial Concentration: Use standard mineral separation techniques such as heavy liquid separation (e.g., using lithium metatungstate or methylene iodide) and magnetic separation (e.g., Frantz Isodynamic Separator) to concentrate the non-magnetic, higher-density **alunite** fraction.
- Removal of Contaminants:
 - Clays (e.g., Kaolinite): Clays can be removed by ultrasonic suspension followed by elutriation.[9][10][11]
 - Pyrite: Pyrite can be removed by gravimetric methods or through digestion with CrCl₂-HCl.[9][10]
 - Silicates (e.g., Quartz, Feldspars): For highly pure **alunite** separates, a hydrofluoric acid (HF) treatment can be used to dissolve silicate minerals.[9][10] This step should be performed with extreme caution and appropriate safety measures.

1.3. Purity Assessment:

- The purity of the final **alunite** separate should be assessed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS).[8] The aim is to achieve a purity of >98%.

1.4. Sample Splitting:

- Homogenize the pure **alunite** separate and split it into two aliquots. One aliquot will be used for potassium analysis and the other for argon analysis.[12]

Potassium Analysis

The potassium concentration is typically determined by flame photometry or atomic absorption spectroscopy.[13]

2.1. Protocol for Flame Photometry:

- Sample Digestion: Accurately weigh an aliquot of the **alunite** sample (typically 50-100 mg) and dissolve it in a suitable acid mixture (e.g., HF and HClO₄) in a Teflon beaker. Heat until the sample is completely dissolved.
- Standard Preparation: Prepare a series of standard potassium solutions of known concentrations (e.g., 1, 2, 5, 10 ppm K) from a certified potassium standard stock solution. [14][15] Also, prepare a blank solution.
- Instrumental Analysis:
 - Use a flame photometer equipped with a potassium filter.
 - Aspirate the blank, standards, and the dissolved sample solution into the flame.
 - Measure the emission intensity for each solution.
 - Create a calibration curve by plotting the emission intensities of the standards against their concentrations.[14]
 - Determine the potassium concentration of the sample from the calibration curve.
- Data Reporting: The potassium content is typically reported as weight percent K₂O.

Argon Analysis

Argon isotopic analysis is performed using a noble gas mass spectrometer.

3.1. Argon Extraction and Purification:

- Accurately weigh an aliquot of the **alunite** sample and load it into a high-vacuum extraction line.
- Add a known amount of ^{38}Ar spike (a tracer isotope) to the sample. This is the isotope dilution method.[6]
- Heat the sample in a furnace or with a laser to release the trapped argon.
- The released gases are purified by passing them through a series of getters (e.g., titanium sponge, SAES getters) to remove active gases (H_2O , CO_2 , N_2 , etc.).

3.2. Mass Spectrometry:

- The purified argon gas is introduced into the mass spectrometer.
- The ion beams for ^{40}Ar , ^{38}Ar , and ^{36}Ar are measured simultaneously or by peak jumping.
- The ratios of $^{40}\text{Ar}/^{38}\text{Ar}$ and $^{36}\text{Ar}/^{38}\text{Ar}$ are determined.

3.3. Calculation of Radiogenic ^{40}Ar :

- The measured ^{36}Ar is used to calculate the amount of atmospheric ^{40}Ar contamination, based on the known atmospheric $^{40}\text{Ar}/^{36}\text{Ar}$ ratio of ~ 298.5 .
- The amount of radiogenic ^{40}Ar ($^{40}\text{Ar}^*$) is calculated by subtracting the atmospheric ^{40}Ar component from the total measured ^{40}Ar .

Age Calculation

The K-Ar age is calculated using the following equation:

$$t = (1/\lambda) * \ln[1 + (\lambda/\lambda_e) * (^{40}\text{Ar}^*/^{40}\text{K})]$$

Where:

- t = age of the sample
- λ = total decay constant of ^{40}K ($\lambda_e + \lambda\beta$)

- λ_e = decay constant for electron capture of ^{40}K to ^{40}Ar
- $^{40}\text{Ar}^*$ = number of atoms of radiogenic ^{40}Ar
- ^{40}K = number of atoms of ^{40}K

The number of ^{40}K atoms is calculated from the measured total potassium concentration, using the natural isotopic abundance of ^{40}K .

Data Presentation

Quantitative data essential for the K-Ar dating of hypogene **alunite** are summarized in the tables below.

Table 1: Decay Constants and Isotopic Abundances for K-Ar Dating

Parameter	Value	Reference
Total decay constant of ^{40}K (λ)	$5.543 \times 10^{-10} \text{ yr}^{-1}$	[4][5]
Electron capture decay constant (λ_e)	$0.581 \times 10^{-10} \text{ yr}^{-1}$	[4][5]
Beta decay constant (λ_β)	$4.962 \times 10^{-10} \text{ yr}^{-1}$	[4][5]
Isotopic abundance of ^{40}K	0.0117 atom %	[1]
Atmospheric $^{40}\text{Ar}/^{36}\text{Ar}$ ratio	298.5	[4]

Table 2: Typical Analytical Parameters and Data for Hypogene **Alunite**

Parameter	Typical Value/Range	Notes
Sample weight for K analysis	50 - 100 mg	Depends on K content and analytical sensitivity.
Sample weight for Ar analysis	100 - 200 mg	Depends on expected age and K content.[8]
K ₂ O content in hypogene alunite	4 - 9.5 wt%	Can vary with Na substitution for K.
Analytical precision for K analysis	±1-5%	For flame photometry.[14]
Analytical precision for Ar analysis	< 1%	For modern mass spectrometers.
Minimum age limit	~100,000 years	For samples with very low radiogenic argon content.

Limitations and Considerations

- **Argon Loss:** If the **alunite** has been subjected to subsequent heating or alteration, some of the radiogenic ⁴⁰Ar may have diffused out of the crystal lattice, resulting in an age that is too young.[6]
- **Excess Argon:** In some cases, minerals can incorporate "excess" ⁴⁰Ar from their environment during crystallization, which is not derived from the in-situ decay of ⁴⁰K. This leads to an age that is too old.[6]
- **Sample Purity:** Incomplete removal of potassium-bearing contaminants (e.g., K-feldspar, illite) can lead to inaccurate age determinations.
- **⁴⁰Ar/³⁹Ar Dating:** For more complex geological histories or for obtaining more precise ages, the related ⁴⁰Ar/³⁹Ar dating technique is often preferred. This method analyzes argon isotopes from a single sample aliquot after neutron irradiation, which can help to identify and mitigate issues like argon loss and excess argon.[6][13]

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